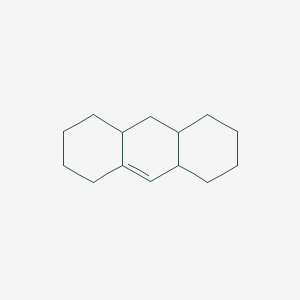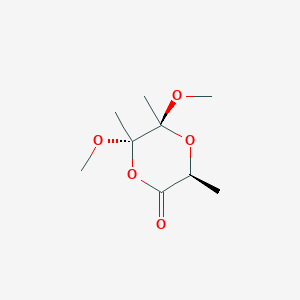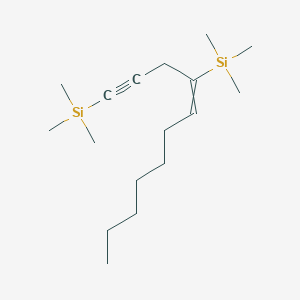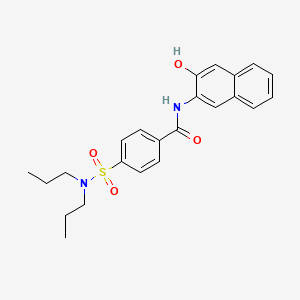
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene is a polycyclic hydrocarbon with a complex structure It is a saturated derivative of anthracene, which means it has additional hydrogen atoms compared to its parent compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene typically involves hydrogenation of anthracene. This process requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
Anthracene+6H2→this compound
Industrial Production Methods
In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is monitored using various analytical techniques to ensure consistency and quality.
化学反応の分析
Types of Reactions
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid. The product of oxidation is often a ketone or carboxylic acid derivative.
Reduction: Although the compound is already saturated, further reduction can be carried out under specific conditions to study its behavior.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromic acid (H_2CrO_4)
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Substitution: Sulfuric acid (H_2SO_4), sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Anthracene: The parent compound, which is less saturated and has different chemical properties.
1,2,3,4-Tetrahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms.
Decahydroanthracene: Another saturated derivative with a different hydrogenation pattern.
Uniqueness
1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene is unique due to its fully saturated structure, which imparts different chemical reactivity and stability compared to its less saturated counterparts. This makes it valuable for specific applications where stability and reactivity are crucial.
特性
CAS番号 |
848193-39-5 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
1,2,3,4,4a,5,6,7,8,8a,9,9a-dodecahydroanthracene |
InChI |
InChI=1S/C14H22/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9,11-12,14H,1-8,10H2 |
InChIキー |
SJXINMCGKMERBY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C=C3CCCCC3CC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)

![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)







![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)

![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
